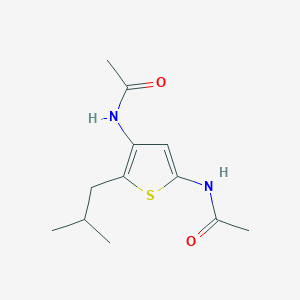
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide, also known as BMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPPA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has been shown to inhibit the activity of acetylcholinesterase, as mentioned above, which can lead to an increase in the levels of acetylcholine in the brain. 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin in the skin.
Biochemical and physiological effects:
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects in the body. In addition to its inhibitory effects on enzymes and receptors, 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has been shown to have antioxidant and anti-inflammatory properties. 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may make it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its high yield and purity, which makes it a reliable reagent for organic synthesis. However, one limitation of using 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide, including its potential use as a therapeutic agent for Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide and its effects on various enzymes and receptors in the body. Additionally, more studies are needed to determine the safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide in humans, as most of the current research has been conducted in vitro or in animal models.
Méthodes De Synthèse
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylphenol with N-methyl-N-phenylglycine methyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The resulting product is then purified through recrystallization to obtain 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide in high yield and purity.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has been used in various scientific research applications, including as a ligand for the copper-catalyzed cross-coupling reaction, as a reagent for the synthesis of biologically active compounds, and as a potential anticancer agent. 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-8-9-15(14(17)10-12)20-11-16(19)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJSUODBPQGHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)


![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)